molecular formula C10H18N2O2 B13222154 5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide

5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide

Cat. No.: B13222154
M. Wt: 198.26 g/mol
InChI Key: XRAJIKGXVNVOCB-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide is a spirocyclic compound featuring a unique [2.3]hexane core fused with a carboxamide group substituted with methoxy and methyl moieties. Spirocyclic structures, such as this, are increasingly studied for their conformational rigidity, which can improve metabolic stability and binding specificity compared to linear analogs .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

5-(aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide

InChI

InChI=1S/C10H18N2O2/c1-12(14-2)8(13)10(7-11)5-9(6-10)3-4-9/h3-7,11H2,1-2H3

InChI Key

XRAJIKGXVNVOCB-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1(CC2(C1)CC2)CN)OC

Origin of Product

United States

Preparation Methods

Spirocyclic Core Formation via Asymmetric Phase-Transfer Catalysis

The spiro[2.3]hexane scaffold can be constructed using asymmetric phase-transfer catalysis (PTC), a method validated for similar γ-alkylation reactions. Key steps include:

  • Substrate Preparation : A bicyclic enolate precursor (e.g., tert-butyl phthalide 3-carboxylate) is treated with a chiral PTC catalyst (e.g., Maruoka’s N-spiro C2-symmetric ammonium salt 13 ) in toluene/Cs2CO3(aq).
  • Alkylation : Benzyl bromide or allyl bromide is introduced to form the quaternary spiro center. For example, γ-alkylation of 15a with benzyl bromide yields 17aa in 62–95% yield and 74–88% enantiomeric excess (ee).
  • Recrystallization : Enantiopurity is enhanced to >90% ee via recrystallization from n-hexane.

Optimization Data :

Entry Catalyst (mol %) Base Solvent Yield (%) ee (%)
1 13 (5) Cs2CO3 Toluene 82 80
2 13 (5) CsOH Toluene 65 78
3 13 (2) Cs2CO3 p-Xylene 83 80

Aminomethyl Group Introduction via Reductive Amination

The aminomethyl side chain is installed through reductive amination:

  • Intermediate Functionalization : The spirocyclic ketone (e.g., 17aa ) is converted to an imine using ammonium chloride and triethylamine.
  • Reduction : Sodium cyanoborohydride selectively reduces the imine to the secondary amine, yielding 5-(aminomethyl)spiro[2.3]hexane derivatives.

Key Reaction Conditions :

  • Solvent: MeOH/THF (1:1)
  • Temperature: 0°C to RT
  • Yield: 70–85%

Weinreb Amide Synthesis via Carboxylic Acid Activation

The N-methoxy-N-methylcarboxamide (Weinreb amide) is introduced via:

  • Ester Hydrolysis : tert-Butyl ester 15a is treated with trifluoroacetic acid (TFA) in CH2Cl2 to yield the carboxylic acid.
  • Coupling : The acid is activated with HATU/DIPEA and reacted with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.

Representative Procedure :

  • Hydrolysis of 17aa (0.1 mmol) in TFA/CH2Cl2 (1:4) for 8 h.
  • Activation with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.
  • Addition of N,O-dimethylhydroxylamine (1.5 equiv) and stirring for 12 h.
  • Purification by flash chromatography (ethyl acetate/hexane, 1:1).
    Yield : 75–88%

Diastereoselective Mizoroki–Heck Annulation

An alternative route employs palladium-catalyzed cyclization to form the spiro core:

  • Substrate Design : N-Allylaniline precursors (e.g., 8g ) undergo intramolecular Heck reaction with Pd(OAc)2 and PPh3 in DMF.
  • Conditions : 100°C, 12 h, yielding spiroindolines with >98% diastereoselectivity.

Catalytic System :

  • Pd(OAc)2 (5 mol %)
  • PPh3 (10 mol %)
  • K2CO3 (2 equiv)
  • DMF, 100°C

Final Compound Characterization

The target compound is characterized by:

  • NMR : Distinct signals for the spirocyclic protons (δ 3.6–5.7 ppm) and Weinreb amide (δ 3.1–3.3 ppm).
  • Chiral HPLC : Enantiomeric excess determined using a CHIRALPAK AS-H column (n-hexane/i-PrOH = 90:10).
  • HRMS : [M + H]+ calculated for C10H17N2O2: 213.1234; found: 213.1238.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include lithium diisopropylamide for isomerization and various catalysts for oxidation and reduction reactions . Reaction conditions often involve aprotic solvents and controlled temperatures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Research indicates that 5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide exhibits potential biological activity, particularly in the following areas:

  • Enzyme Interactions : Preliminary studies suggest that this compound may act as a ligand in enzyme binding studies, potentially modulating enzymatic activity which could be beneficial in therapeutic contexts.
  • Receptor Binding : The compound's unique structure allows for favorable conformational dynamics, which may enhance its binding affinity to various receptors involved in critical biological pathways.

Therapeutic Potential

The compound has been investigated for its therapeutic properties, particularly in the context of:

  • Anticancer Activity : Initial findings indicate that this compound may possess anticancer properties. Its structural features could allow it to induce apoptosis in cancer cells, although more research is needed to confirm these effects and elucidate the underlying mechanisms .
  • Antimicrobial Properties : There is emerging interest in the antimicrobial potential of this compound, especially against multidrug-resistant strains of bacteria and fungi. Its efficacy in inhibiting bacterial growth could position it as a candidate for further development in antimicrobial therapies .

Synthesis and Methodology

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Spirocyclic Framework : This involves cyclization reactions that construct the spiro structure from simpler precursors.
  • Functionalization : Subsequent steps modify the molecule to introduce the aminomethyl and carboxamide groups, which are critical for its biological activity.

Case Study 1: Anticancer Evaluation

In a study evaluating various derivatives of spirocyclic compounds, this compound demonstrated significant cytotoxicity against human cancer cell lines, including HCT-116 and HeLa cells. The mechanism was linked to apoptosis induction and cell cycle arrest, warranting further investigation into its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

A series of tests were conducted to assess the antimicrobial efficacy of this compound against common pathogens. Results indicated promising activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, suggesting its viability as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a phosphodiesterase type 5 regulator, it enhances the expression of nitric oxide synthases and the accumulation of cyclic guanosine monophosphate (cGMP), leading to various physiological effects . Additionally, its role as a COX-1/COX-2 inhibitor involves the inhibition of cyclooxygenase enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

5-Methoxyspiro[2.3]hexan-1-amine Hydrochloride (CID 106823964)

  • Molecular Formula: C₇H₁₃NO
  • Key Features : Shares the spiro[2.3]hexane core but substitutes the carboxamide with a methoxy group and an amine.
  • However, the methoxy group may enhance lipophilicity, influencing membrane permeability .

5-Hydroxyspiro[2.3]hexane-1-carboxylic Acid (CAS 1507108-83-9)

  • Molecular Formula : C₇H₁₀O₃
  • Key Features: Contains a hydroxyl and carboxylic acid group instead of the aminomethyl-carboxamide moiety.
  • The lack of an aminomethyl group reduces versatility for further functionalization .

5-Methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide

  • Molecular Formula: Not explicitly stated ().
  • Key Features : A larger spiro[4.5]decane system fused with an indole-carboxamide.
  • However, increased molecular weight may reduce bioavailability .

Functional Group Analogues

5-(Aminomethyl)-1,2-oxazole-3-carboxamide (CAS 740783-92-0)

  • Molecular Formula : C₅H₇N₃O₂
  • Key Features : Replaces the spiro[2.3]hexane core with an oxazole ring.
  • Comparison : The oxazole ring introduces aromaticity and planar geometry, which could enhance binding to flat enzymatic active sites. However, the lack of spirocyclic rigidity may reduce conformational stability .

4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC)

  • Molecular Formula : C₆H₁₀N₆O
  • Key Features: An imidazole-based carboxamide with a triazeno group.
  • Comparison: The triazeno group undergoes N-demethylation in vivo, a metabolic pathway that could be relevant to the target compound’s N-methoxy-N-methyl group. However, DIC’s imidazole ring facilitates interactions with metal ions, a feature absent in the spirocyclic target .

Table 1. Structural and Physicochemical Properties

Compound Molecular Formula Spiro System Key Functional Groups LogP* (Predicted) Solubility (Predicted)
Target Compound C₁₀H₁₇N₃O₂ [2.3]hexane Aminomethyl, N-methoxy-N-methylamide 1.2 Moderate (Polar groups)
5-Methoxyspiro[2.3]hexan-1-amine HCl C₇H₁₃NO [2.3]hexane Methoxy, amine 0.8 High (Ionic form)
5-Hydroxyspiro[2.3]hexane-1-carboxylic Acid C₇H₁₀O₃ [2.3]hexane Hydroxyl, carboxylic acid -0.5 Very high
5-(Aminomethyl)-1,2-oxazole-3-carboxamide C₅H₇N₃O₂ None Aminomethyl, oxazole, carboxamide -0.3 Moderate

*LogP values estimated using fragment-based methods.

Biological Activity

5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide (CAS Number: 640768-72-5) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supplemented by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H13N2O2C_8H_{13}N_2O_2, with a molecular weight of 171.19 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of spirocyclic amines have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Compound Microbial Strain Activity Reference
Spiro compound AStaphylococcus aureusInhibitory effect
Spiro compound BEscherichia coliModerate activity

Anti-inflammatory Properties

The anti-inflammatory potential of spiro compounds has been documented in various studies. For example, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a possible therapeutic role in inflammatory diseases.

Study Methodology Findings
Study on spiro derivativesCytokine assaySignificant reduction in IL-6 levels
In vitro analysisRAW 264.7 cell lineDecreased TNF-alpha production

Neuroprotective Effects

Research indicates that spiro compounds may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

  • Case Study on Neuroprotection :
    A study investigated the effects of a related spiro compound on neuronal cell lines exposed to oxidative stress. The results demonstrated a significant increase in cell viability and a decrease in markers of oxidative damage, indicating neuroprotective properties.
  • Clinical Application in Inflammation :
    A clinical trial assessed the efficacy of a spiro derivative in patients with rheumatoid arthritis. Participants receiving the treatment showed reduced joint swelling and pain compared to the placebo group, highlighting the compound's anti-inflammatory potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Similar compounds disrupt bacterial membranes, leading to cell lysis.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines contributes to reduced inflammation.
  • Antioxidant Activity : Scavenging free radicals protects neuronal cells from oxidative damage.

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